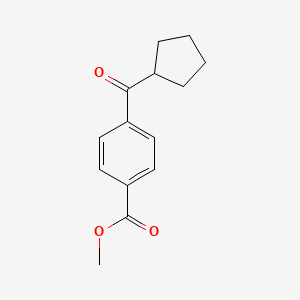
Methyl 4-(cyclopentanecarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(cyclopentanecarbonyl)benzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoate group attached to a cyclopentanecarbonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(cyclopentanecarbonyl)benzoate can be synthesized through the esterification of 4-(cyclopentanecarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process and reduce the environmental impact.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Hydrolysis: 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: 4-(cyclopentanecarbonyl)benzyl alcohol.
Substitution: Methyl 4-(cyclopentanecarbonyl)-3-nitrobenzoate or methyl 4-(cyclopentanecarbonyl)-3-bromobenzoate.
Applications De Recherche Scientifique
Methyl 4-(cyclopentanecarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Catalysis: The compound may be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of methyl 4-(cyclopentanecarbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis in vivo, releasing the active benzoic acid derivative, which can then exert its effects on the target molecules.
Comparaison Avec Des Composés Similaires
Methyl benzoate: Similar in structure but lacks the cyclopentanecarbonyl group.
Ethyl 4-(cyclopentanecarbonyl)benzoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(cyclohexanecarbonyl)benzoate: Similar but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: Methyl 4-(cyclopentanecarbonyl)benzoate is unique due to the presence of the cyclopentanecarbonyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
methyl 4-(cyclopentanecarbonyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)12-8-6-11(7-9-12)13(15)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
Clé InChI |
YUBVDMAVMSKWTI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


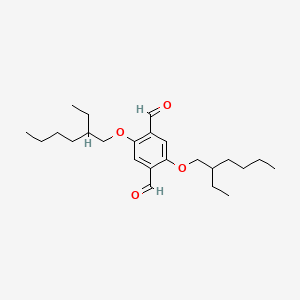

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
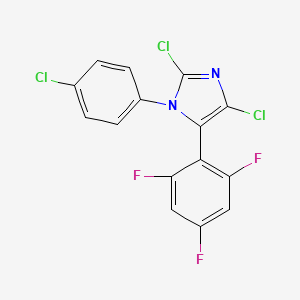


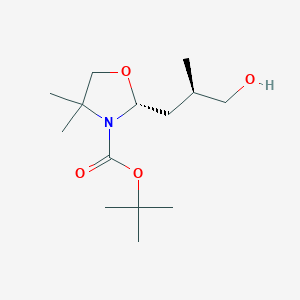

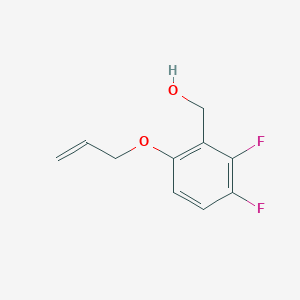
![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
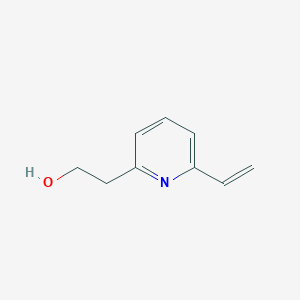
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)

![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
